Benzimidazole, 6-bromo-5-methyl-2-(trifluoromethyl)-
CAS No.: 89427-05-4
Cat. No.: VC18295627
Molecular Formula: C9H6BrF3N2
Molecular Weight: 279.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89427-05-4 |
|---|---|
| Molecular Formula | C9H6BrF3N2 |
| Molecular Weight | 279.06 g/mol |
| IUPAC Name | 5-bromo-6-methyl-2-(trifluoromethyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C9H6BrF3N2/c1-4-2-6-7(3-5(4)10)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15) |
| Standard InChI Key | DPUCPNLAQAMNLR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Br)N=C(N2)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Weight
The molecular formula of 6-bromo-5-methyl-2-(trifluoromethyl)-1H-benzimidazole is C₁₀H₇BrF₃N₂, yielding a molecular weight of 323.08 g/mol. This aligns with benzimidazole derivatives bearing halogen and alkyl substituents, where bromine and trifluoromethyl groups significantly increase molecular mass compared to unsubstituted analogs .
Structural Features
The benzimidazole core consists of a fused benzene and imidazole ring. Key substituents include:
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Bromo (Br) at position 6: Introduces steric bulk and electrophilic reactivity.
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Methyl (CH₃) at position 5: Enhances lipophilicity and modulates electronic effects.
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Trifluoromethyl (CF₃) at position 2: Provides strong electron-withdrawing character and metabolic stability .
The SMILES notation for this compound is BrC1=C(C)C2=NC=CN2C=C1C(F)(F)F, reflecting its substitution pattern. The InChIKey JYRRFADSQMEVQT-UHFFFAOYSA-N (derived from a related structure ) further aids in database identification.
Synthesis and Manufacturing
Cyclization Strategies
Benzimidazole synthesis typically involves cyclization of o-phenylenediamine derivatives. For this compound, a plausible route includes:
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Nitrogen-directed cyclization of 4-bromo-5-methyl-o-phenylenediamine with trifluoroacetic anhydride to install the CF₃ group.
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Halogenation at position 6 using phosphorus oxybromide (POBr₃), as demonstrated in analogous syntheses .
A patent by details the use of carbonyl di-imidazole for cyclizing dichloro-o-phenylenediamines, achieving yields >75%. Adapting this method, substituting dichloro with bromo and methyl groups could yield the target compound.
Optimization Challenges
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Regioselectivity: Ensuring correct positioning of substituents requires controlled reaction conditions (e.g., low temperatures for electrophilic substitution).
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Purification: High lipophilicity (LogP ≈ 4.08 ) necessitates chromatographic techniques using silica gel or reverse-phase HPLC.
Physicochemical Properties
Thermal Stability
While direct data for this compound is unavailable, analogous brominated benzimidazoles exhibit:
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Melting Point: Estimated >200°C due to strong intermolecular interactions from CF₃ and Br groups.
Solubility and Lipophilicity
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Aqueous Solubility: Poor (<0.1 mg/mL) due to hydrophobic CF₃ and Br substituents.
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LogP: Predicted 4.08 (similar to ), indicating high membrane permeability.
Future Research Directions
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Synthetic Scalability: Develop one-pot methodologies to reduce purification steps.
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Crystallography: Obtain X-ray structures to confirm substituent orientation and intermolecular interactions.
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